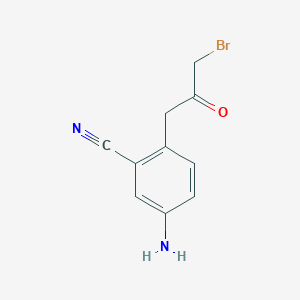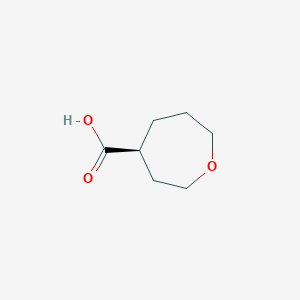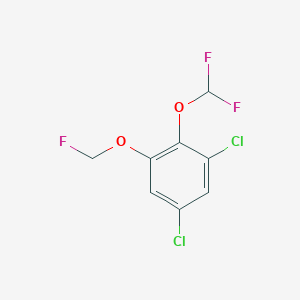
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For example, the use of anhydrous conditions and controlled temperatures can be crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include halogenation, methoxylation, and purification steps. The choice of reagents, reaction conditions, and purification techniques can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
- 1,3-Dichloro-5-(difluoromethoxy)benzene
Uniqueness
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C8H5Cl2F3O2 |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
1,5-dichloro-2-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-5(10)7(15-8(12)13)6(2-4)14-3-11/h1-2,8H,3H2 |
Clave InChI |
LEGMIXJTIIIOCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OCF)OC(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



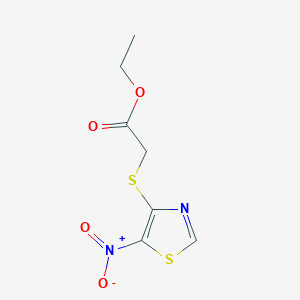
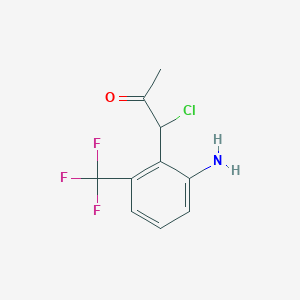


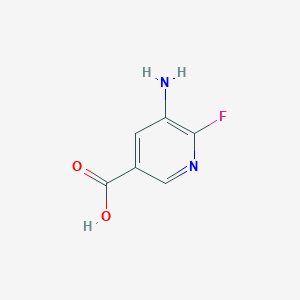
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
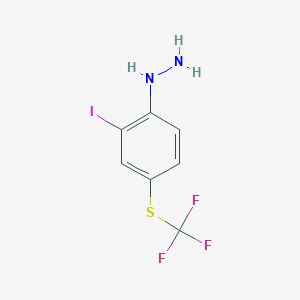

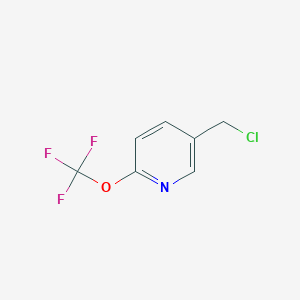
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
